molecular formula C20H31N3O B2853968 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea CAS No. 1209893-21-9

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea

Cat. No. B2853968
CAS RN: 1209893-21-9
M. Wt: 329.488
InChI Key: HBAFPQIBVYWSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase 2 (HDAC2). HDAC2 is an important target for drug discovery due to its role in regulating gene expression and cell differentiation. In recent years, there has been a growing interest in the development of HDAC inhibitors for the treatment of various diseases, including cancer, neurological disorders, and inflammatory conditions. CPP-109 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of alcohol and cocaine addiction.

Mechanism of Action

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea exerts its pharmacological effects by inhibiting the activity of HDAC2. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC2, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea increases the acetylation of histones, leading to the activation of genes that are involved in various cellular processes, including cell differentiation, apoptosis, and inflammation. The specific mechanism by which 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea exerts its effects on addiction and cognitive function is not fully understood, but it is thought to involve changes in gene expression that lead to alterations in neuronal plasticity and synaptic function.
Biochemical and physiological effects:
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its effects on gene expression and cellular processes, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its effects on addiction and cognitive function. 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has also been shown to reduce oxidative stress and inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is its selectivity for HDAC2, which reduces the risk of off-target effects and toxicity. 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is also highly potent and has been shown to be effective at low concentrations in preclinical models. However, one limitation of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the effects of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea on addiction and cognitive function may be influenced by a number of factors, including the dose, duration of treatment, and route of administration.

Future Directions

There are several potential future directions for research on 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea. One area of interest is the development of more potent and selective HDAC inhibitors that can be used to target specific disease pathways. Another area of interest is the investigation of the effects of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea on other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, there is a need for further clinical trials to investigate the safety and efficacy of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea in humans, particularly for the treatment of addiction and cognitive dysfunction.

Synthesis Methods

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1-cyclopentylpiperidine-4-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with 3,4-dimethylphenyl isocyanate to form the urea intermediate. Finally, the urea intermediate is treated with formaldehyde and sodium cyanoborohydride to yield 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea in high yield and purity.

Scientific Research Applications

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been shown to reduce alcohol and cocaine self-administration, as well as decrease drug-seeking behavior in rats. 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has anti-inflammatory effects and has been shown to reduce inflammation in models of rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

1-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-15-7-8-18(13-16(15)2)22-20(24)21-14-17-9-11-23(12-10-17)19-5-3-4-6-19/h7-8,13,17,19H,3-6,9-12,14H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAFPQIBVYWSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.